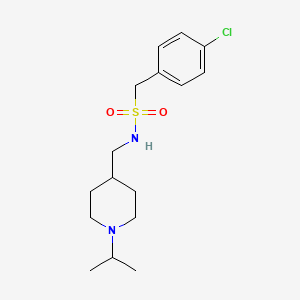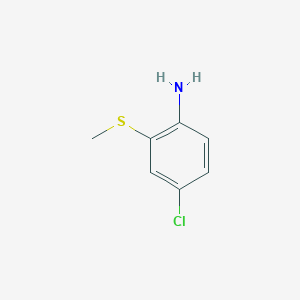![molecular formula C14H14Cl2N2O4S B2775388 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide CAS No. 1444035-00-0](/img/structure/B2775388.png)
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS belongs to the class of sulfonamide compounds and has been the subject of numerous studies due to its unique properties.
Mecanismo De Acción
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide acts as an inhibitor of chloride channels by binding to a specific site on the channel protein. This binding inhibits the movement of chloride ions across the membrane, leading to a decrease in chloride ion conductance. This mechanism of action has been extensively studied and has led to the development of other chloride channel inhibitors.
Biochemical and Physiological Effects:
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide has been shown to have a wide range of biochemical and physiological effects. 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide has been shown to inhibit the activity of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide has also been shown to inhibit the activity of several transporters, including the Na+/H+ exchanger and the Na+/K+/2Cl- cotransporter.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide has several advantages for use in lab experiments. 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide is a potent and specific inhibitor of chloride channels, making it an ideal tool for studying the role of chloride channels in various physiological processes. However, 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide has several limitations, including its potential toxicity and its effects on other transporters and channels.
Direcciones Futuras
There are several future directions for research involving 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide. One area of research is the development of more potent and specific chloride channel inhibitors. Another area of research is the investigation of the role of chloride channels in other diseases, such as epilepsy and cancer. Additionally, the development of new synthetic methods for 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide may lead to the production of more efficient and cost-effective inhibitors.
Métodos De Síntesis
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzylamine with 2,4-dichloropyridine. The resulting intermediate is then reacted with sulfamide to produce 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide. The synthesis of 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide has been extensively used in scientific research, particularly in the field of physiology and pharmacology. 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide is a potent inhibitor of chloride channels and has been used to study the role of chloride channels in various physiological processes. 2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide has also been used to investigate the role of chloride channels in cystic fibrosis and other diseases.
Propiedades
IUPAC Name |
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-21-11-4-3-9(7-12(11)22-2)8-18-23(19,20)13-10(15)5-6-17-14(13)16/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBCMOPOLKSQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNS(=O)(=O)C2=C(C=CN=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide](/img/structure/B2775311.png)
![2,4,6-tritert-butyl-N-[phenylmethoxy-[2,4,6-tri(propan-2-yl)phenyl]phosphinothioyl]aniline](/img/structure/B2775313.png)
![1-[2-amino-4-(4-chlorophenyl)-5-pyrimidinyl]-2(1H)-pyridinone](/img/structure/B2775315.png)

![4,6-Difluoro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2775320.png)



![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2775326.png)

